4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine
Description
4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted with an amine group at position 4. The triazole ring is further functionalized at positions 1 and 4:
- Position 1: A 2-(trifluoromethyl)phenyl group, contributing lipophilicity and electronic effects via the electron-withdrawing trifluoromethyl (-CF₃) substituent.
- Position 4: A 1,2,4-oxadiazol-5-yl moiety, which itself is substituted with a 2-fluorophenyl group. The oxadiazole ring enhances metabolic stability and influences hydrogen-bonding interactions .
Properties
IUPAC Name |
5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-[2-(trifluoromethyl)phenyl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F4N6O/c18-11-7-3-1-5-9(11)15-23-16(28-25-15)13-14(22)27(26-24-13)12-8-4-2-6-10(12)17(19,20)21/h1-8H,22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITGJSUJKNSOBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC=C4C(F)(F)F)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F4N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine is a synthetic molecule that has garnered interest in medicinal chemistry, particularly for its potential anticancer and antimicrobial activities. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes oxadiazole and triazole rings. The presence of fluorine substituents is significant as they can influence the compound's pharmacokinetics and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 388.34 g/mol |
| LogP (Partition Coefficient) | 3.741 |
| Solubility | Low (LogSw -3.96) |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 0 |
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazole and triazole compounds exhibit significant anticancer properties. For instance, a related compound showed percent growth inhibitions (PGIs) against various cancer cell lines, including:
- SNB-19 : 86.61%
- OVCAR-8 : 85.26%
- NCI-H40 : 75.99%
Moreover, moderate activity was noted against other cell lines such as HOP-92 and NCI/ADR-RES with PGIs ranging from 51.88% to 67.55% .
The mechanism by which this compound exerts its biological effects involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For example, compounds with similar structures have been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and Src kinase, both of which are critical in cancer progression .
Case Studies
-
Study on Anticancer Efficacy :
A study evaluated the anticancer efficacy of various oxadiazole derivatives against a panel of 58 cancer cell lines. The tested compound demonstrated submicromolar IC50 values against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines, indicating potent anticancer activity . -
Molecular Docking Studies :
Molecular docking studies revealed that the compound binds effectively to target proteins involved in cancer pathways, suggesting a strong potential for therapeutic application .
Antimicrobial Activity
In addition to its anticancer properties, compounds containing oxadiazole moieties have shown promising antimicrobial activity against various pathogens. The specific biological assays conducted on related compounds indicate potential effectiveness against both Gram-positive and Gram-negative bacteria.
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl Positioning : The target compound’s 2-(trifluoromethyl)phenyl group (vs. 3-substituted in ) may alter steric interactions in binding pockets .
- Fluorine vs. Methyl: The 2-fluorophenyl in the target compound (vs.
- Bromine Substitution : Brominated analogs () exhibit higher molecular weights, which may impact bioavailability but enhance halogen bonding in protein interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
